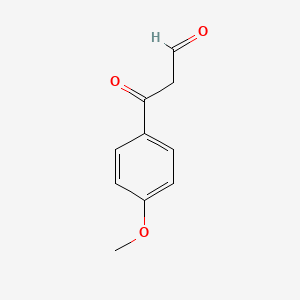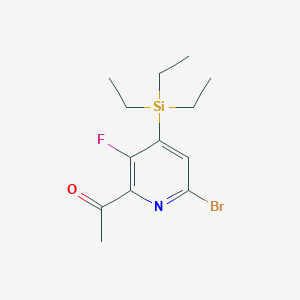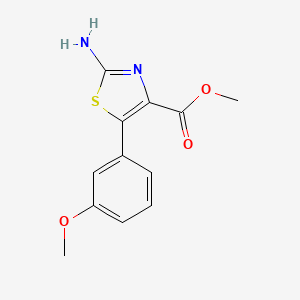![molecular formula C12H16N2O4 B8660005 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid CAS No. 691363-43-6](/img/structure/B8660005.png)
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids This compound is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, along with an ethyl-propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid typically involves a multi-step process:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to introduce the nitro group at the meta position relative to the carboxylic acid group.
Amination: The nitrobenzoic acid is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Alkylation: The amino group is then alkylated with 1-ethylpropyl halide in the presence of a base such as sodium hydroxide (NaOH) to introduce the ethyl-propyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
化学反応の分析
Types of Reactions
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron (Fe) and hydrochloric acid (HCl), catalytic hydrogenation
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted nitrobenzoic acids
科学的研究の応用
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, affecting their function and activity. The ethyl-propyl chain provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes.
類似化合物との比較
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the ethyl-propyl chain, making it less lipophilic.
4-(1-Methyl-propylamino)-3-nitro-benzoic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
4-(1-Ethyl-butylamino)-3-nitro-benzoic acid: Contains a butyl chain, increasing its hydrophobicity compared to the ethyl-propyl derivative.
Uniqueness
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid is unique due to its specific combination of functional groups and alkyl chain, which confer distinct chemical and biological properties. The presence of both nitro and amino groups allows for versatile chemical modifications, while the ethyl-propyl chain enhances its lipophilicity and membrane permeability.
特性
CAS番号 |
691363-43-6 |
|---|---|
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC名 |
3-nitro-4-(pentan-3-ylamino)benzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-3-9(4-2)13-10-6-5-8(12(15)16)7-11(10)14(17)18/h5-7,9,13H,3-4H2,1-2H3,(H,15,16) |
InChIキー |
POAMAAURYZLIOI-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-Chlorobenzo[b]thiophen-3-yl)-2-oxopropyl acetate](/img/structure/B8659948.png)

![5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzoxazole](/img/structure/B8659962.png)




![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,4'(5'H)-oxazol]-2'-amine, 3-(3,6-dihydro-2H-pyran-4-yl)-1-fluoro-7-(2-fluoro-3-pyridinyl)-, (4'S)-](/img/structure/B8660010.png)


